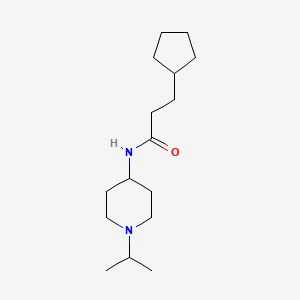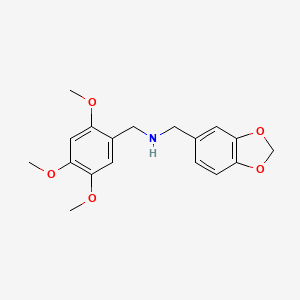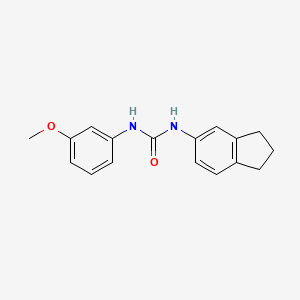
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in scientific research due to its potential as a cancer therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential use in cancer therapy. It has been found to be effective against a wide range of cancers, including breast, ovarian, and pancreatic cancer. This compound works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Wirkmechanismus
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets the DNA-binding domain of RNA polymerase I and prevents it from binding to the promoter region of ribosomal DNA. This inhibits the transcription of ribosomal RNA and leads to the accumulation of DNA damage. The accumulation of DNA damage triggers the activation of p53, a tumor suppressor protein, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher rate of ribosome biogenesis and protein synthesis compared to normal cells. This compound has also been found to have anti-angiogenic effects, which inhibits the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a potent and selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and protein synthesis. This compound is also effective against a wide range of cancers, making it a useful tool for studying cancer biology. However, this compound has some limitations as a research tool. It is a synthetic compound, which can make it difficult to obtain in large quantities. It is also relatively expensive, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate research. One area of interest is the development of combination therapies that use this compound in combination with other cancer drugs. This could potentially increase the effectiveness of this compound and reduce the risk of drug resistance. Another area of interest is the development of this compound analogs that have improved pharmacokinetic properties and increased potency. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent.
Conclusion
This compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer therapeutic agent. It works by inhibiting RNA polymerase I transcription, leading to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. This compound has several advantages as a research tool, including its potency and selectivity. However, it also has some limitations, including its cost and availability. Future research directions include the development of combination therapies and this compound analogs, as well as further understanding of its mechanism of action.
Synthesemethoden
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-chlorophenyl)-2-oxoacetic acid. The acid is then reacted with cyclohexylamine and ethyl chloroformate to form this compound. The final product is purified through recrystallization.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUXLRHLZUZZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)

![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)
